5-Amino-1,3,4-thiadiazole-2-sulfonamide primarily finds application as a chemical intermediate in the synthesis of the drug acetazolamide [, , ]. Acetazolamide is a carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness [].
Several sources describe 5-Amino-1,3,4-thiadiazole-2-sulfonamide as an impurity (sometimes referred to as Acetazolamide Impurity D) that can be present in acetazolamide preparations [, ].
A research study published in 2009 investigated the effects of derivatives of 5-Amino-1,3,4-thiadiazole-2-sulfonamide on human carbonic anhydrase isozymes (hCA-I and hCA-II) []. The study suggests that the parent compound itself might also possess carbonic anhydrase inhibitory activity, but further research is needed to confirm this.
5-Amino-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound characterized by a thiadiazole ring containing an amino group and a sulfonamide moiety. Its molecular formula is C2H4N4O2S2, and it is recognized for its diverse biological activities, particularly in medicinal chemistry. The compound has garnered attention due to its potential as an inhibitor of human carbonic anhydrases, which are important enzymes involved in various physiological processes, including acid-base balance and fluid secretion .
Reactions involving this compound are often characterized by the formation of stable intermediates and products that retain the thiadiazole core structure.
5-Amino-1,3,4-thiadiazole-2-sulfonamide exhibits significant biological activities:
Several methods have been developed for synthesizing 5-amino-1,3,4-thiadiazole-2-sulfonamide:
5-Amino-1,3,4-thiadiazole-2-sulfonamide finds applications in several fields:
Interaction studies have focused on the binding affinity of 5-amino-1,3,4-thiadiazole-2-sulfonamide with various biological targets:
Several compounds share structural similarities with 5-amino-1,3,4-thiadiazole-2-sulfonamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Acetazolamide | Contains a thiadiazole ring and sulfonamide group | Used primarily as a diuretic and anti-glaucoma agent |
| Sulfanilamide | Simple sulfanilamide structure | One of the first sulfa drugs; broad-spectrum antibiotic |
| Benzothiadiazine derivatives | Thiadiazine ring; varied substituents | Exhibits diuretic properties; targets different enzymes |
| 5-Amino-2-sulfanylidene-thiadiazole | Similar thiadiazole structure | Potentially different biological activities |
The uniqueness of 5-amino-1,3,4-thiadiazole-2-sulfonamide lies in its specific inhibitory action against carbonic anhydrases and its diverse synthetic routes leading to various biologically active derivatives. Its dual functionality as both an antibacterial agent and an enzyme inhibitor distinguishes it from other related compounds.
The compound emerged as a synthetic precursor during the mid-20th century development of acetazolamide, a clinically approved carbonic anhydrase inhibitor. Early studies in the 1950s identified its role in derivatization reactions to optimize drug candidates targeting enzymatic pathways. By the 2000s, crystallographic analyses revealed its binding mode to human carbonic anhydrase II, solidifying its importance in rational drug design.
As a 1,3,4-thiadiazole derivative, this compound exemplifies the mesoionic properties of the thiadiazole scaffold, enabling strong interactions with biological macromolecules. The sulfonamide group ($$-\text{SO}2\text{NH}2$$) enhances hydrogen-bonding capacity, critical for inhibiting metalloenzymes like carbonic anhydrases. Its synthetic versatility facilitates modifications at the 5-amino position, making it a template for generating libraries of bioactive molecules.
Among the four constitutional thiadiazole isomers, 1,3,4-thiadiazoles are pharmacologically predominant. Unlike 1,2,5-thiadiazoles, which exhibit limited stability, 1,3,4-thiadiazoles like 5-amino-2-sulfonamide derivatives demonstrate robust aromaticity and thermal resilience. This compound’s structure aligns with the "azolesulfonamide" subclass, sharing features with anticonvulsant and diuretic agents.
IUPAC Name: 5-Amino-1,3,4-thiadiazole-2-sulfonamide
Synonyms: Zolamide, Tio-urasin, NSC 22979
CAS Registry: 14949-00-9
Molecular Weight: 180.21 g/mol
Physical Properties:
| Property | Value |
|---|---|
| Melting Point | 188–190°C |
| Density | 1.865 g/cm³ (predicted) |
| Solubility | 4.739 g/L in water (15°C) |
Recent studies highlight its utility in designing isoform-selective carbonic anhydrase inhibitors (CAIs). Modifications at the amino group yield derivatives with enhanced binding to tumor-associated CA IX/XII, relevant in oncology. Additionally, its salts exhibit diuretic and anticonvulsant activities, broadening therapeutic applications.
5-Amino-1,3,4-thiadiazole-2-sulfonamide exists as a solid at room temperature (20°C) [1] [2] [3]. The compound typically appears as white to light yellow powder or crystalline material [1] [2] [3]. Commercial suppliers report the substance as maintaining its solid form under standard laboratory conditions, though it exhibits air sensitivity and requires storage under inert gas atmosphere [1] [2] [3].
The compound demonstrates characteristic crystalline properties, forming block-shaped, colorless crystals when properly crystallized [4]. Under controlled crystallization conditions, the material can be obtained in high purity with excellent crystal quality suitable for analytical characterization [5].
The solubility characteristics of 5-Amino-1,3,4-thiadiazole-2-sulfonamide vary significantly across different solvent systems. In aqueous media, the compound exhibits moderate solubility with a measured water solubility of 4.739 g/L at 15°C [6]. This hydrophilic character can be attributed to the presence of the sulfonamide group and the amino functionality, which facilitate hydrogen bonding interactions with water molecules.
| Solvent | Solubility | Reference |
|---|---|---|
| Water | 4.739 g/L at 15°C | [6] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [6] [7] |
| Methanol | Slightly soluble | [6] [7] |
| Acetonitrile | Used as solvent for solutions | [8] |
| Polar Organic Solvents | Generally soluble | |
| Non-polar Solvents | Less soluble |
The compound shows limited solubility in organic solvents such as dimethyl sulfoxide and methanol, where it is described as "slightly soluble" [6] [7]. Acetonitrile serves as an effective solvent for preparing analytical solutions of the compound [8]. Generally, polar organic solvents demonstrate better solvation capabilities compared to non-polar alternatives , which is consistent with the polar nature of the molecule containing nitrogen, oxygen, and sulfur heteroatoms.
The melting point of 5-Amino-1,3,4-thiadiazole-2-sulfonamide has been reported across multiple independent sources, with values ranging from 185°C to 203°C. This variation reflects differences in measurement conditions, sample purity, and analytical methodologies employed.
| Source | Melting Point (°C) | Reference |
|---|---|---|
| ChemicalBook | 188-190 | [6] [7] |
| Anaxlab | 185-190 | [10] |
| Tokyo Chemical Industry (TCI) | 199-203 | [1] [2] [3] [11] [12] |
| Sigma-Aldrich (related compound) | 188-191 (dec.) | [13] |
The most frequently cited range is 188-190°C [6] [7], though Tokyo Chemical Industry reports a higher range of 199-203°C [1] [2] [3]. The notation of decomposition (dec.) in some sources [13] suggests that thermal degradation may occur concurrent with or shortly after melting, which is common for sulfonamide compounds containing multiple heteroatoms.
Based on thermogravimetric studies conducted on related metal chelates of 5-amino-1,3,4-thiadiazole-2-thiol, these compounds demonstrate stability up to 200°C before undergoing one-step decomposition processes [14]. While specific decomposition temperature data for 5-Amino-1,3,4-thiadiazole-2-sulfonamide was not found in the literature [15], the compound's structural similarity to thermally characterized analogs suggests comparable thermal behavior.
Research on salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole has specifically investigated thermal stability as a key physicochemical parameter [16], indicating that thermal properties are critical considerations for pharmaceutical applications of this compound class.
The acid-base properties of 5-Amino-1,3,4-thiadiazole-2-sulfonamide are characterized by its predicted pKa value of 7.76±0.60 [6] [7]. This near-neutral pKa indicates that the compound exists in equilibrium between protonated and deprotonated forms under physiological conditions.
The sulfonamide group serves as the primary acidic functionality, while the amino group provides basic character. Studies on bicyclic derivatives synthesized from this compound have specifically evaluated sulfonamide pKa values as critical physicochemical parameters for biological activity [17]. These investigations demonstrate that structural modifications can significantly influence the acid-base behavior of the parent molecule.
Research has shown that compounds derived from 5-Amino-1,3,4-thiadiazole-2-sulfonamide can exhibit lower sulfonamide pKa values compared to established drugs like acetazolamide [17], suggesting potential for enhanced water solubility and altered biological distribution profiles.
The lipophilicity of 5-Amino-1,3,4-thiadiazole-2-sulfonamide is characterized by logarithmic partition coefficient (LogP) values ranging from -0.78 to -0.23 [18]. These negative values indicate hydrophilic character, with the compound preferentially partitioning into aqueous phases rather than organic phases.
The compound's molecular polarity is further evidenced by its calculated dipole moment. For the broader 1,3,4-thiadiazole class, dipole moments have been measured at 3.28±0.03 D using microwave techniques [19]. Theoretical calculations suggest dipole moments around 3.0 D, with the dipole vector directed from the sulfur atom toward the center of the nitrogen-nitrogen bond [19].
Studies on chloroform/buffer partition coefficients have been conducted for derivatives of this compound [17], demonstrating that structural modifications can significantly alter lipophilicity. The hydrophilic nature of 5-Amino-1,3,4-thiadiazole-2-sulfonamide, as reflected in its negative LogP values, correlates with its good water solubility and limited solubility in non-polar organic solvents.
The molecular polarity characteristics are consistent with the compound's crystallographic structure, which shows a monoclinic crystal system with space group P 1 21/n 1 [20]. The unit cell parameters (a = 7.516 Å, b = 10.536 Å, c = 8.342 Å, β = 95.69°) and volume of 657.3 Ų [20] reflect the efficient packing of polar molecules through hydrogen bonding interactions.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂H₄N₄O₂S₂ | [6] [7] [1] |
| Molecular Weight (g/mol) | 180.20-180.21 | [6] [7] [1] |
| Melting Point (°C) | 185-203 | [6] [10] [7] [1] [2] |
| Water Solubility (g/L) | 4.739 at 15°C | [6] |
| pKa | 7.76±0.60 | [6] [7] |
| LogP | -0.78 to -0.23 | [18] |
| Density (g/cm³) | 1.865±0.06 (Predicted) | [6] [7] |
| Crystal System | Monoclinic | [20] |
| Space Group | P 1 21/n 1 | [20] |